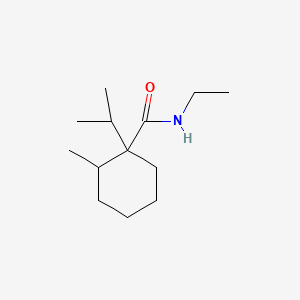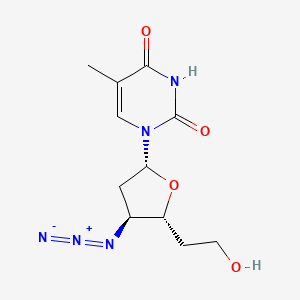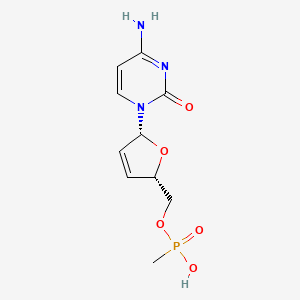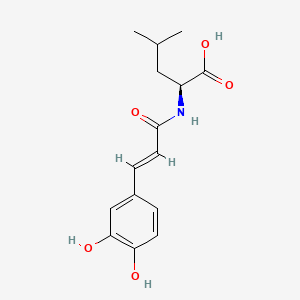
Stalevo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stalevo is a pharmaceutical compound used in the treatment of Parkinson’s disease. It is a combination of three active ingredients: carbidopa, levodopa, and entacapone. Carbidopa is an inhibitor of aromatic amino acid decarboxylation, levodopa is an aromatic amino acid, and entacapone is an inhibitor of catechol-O-methyltransferase (COMT). This combination helps to manage the symptoms of Parkinson’s disease by increasing the levels of dopamine in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbidopa: Carbidopa is synthesized through a multi-step process that involves the reaction of hydrazine with an ester of 3,4-dihydroxyphenylalanine (DOPA) to form the hydrazone, which is then reduced to carbidopa.
Levodopa: Levodopa is produced by the hydroxylation of L-tyrosine using tyrosinase or by the fermentation of L-tyrosine using specific strains of bacteria.
Entacapone: Entacapone is synthesized through a series of chemical reactions starting from 3,4-dihydroxy-5-nitrobenzaldehyde, which is then converted to the corresponding nitro-catechol compound through nitration and reduction reactions.
Industrial Production Methods
The industrial production of Stalevo involves the combination of carbidopa, levodopa, and entacapone in specific ratios to form tablets. The process includes mixing the active ingredients with excipients, followed by granulation, compression, and coating to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Levodopa undergoes oxidation to form dopamine.
Reduction: Entacapone can be reduced to its corresponding amine.
Substitution: Carbidopa can undergo substitution reactions at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Levodopa is oxidized using enzymes such as tyrosinase.
Reduction: Entacapone is reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Carbidopa undergoes substitution reactions using hydrazine derivatives under acidic conditions.
Major Products
Dopamine: Formed from the oxidation of levodopa.
Amines: Formed from the reduction of entacapone.
Substituted Hydrazines: Formed from the substitution reactions of carbidopa.
Aplicaciones Científicas De Investigación
Stalevo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat Parkinson’s disease by increasing dopamine levels in the brain, thereby alleviating symptoms such as tremors, rigidity, and bradykinesia. In chemistry, the individual components of this compound are studied for their unique chemical properties and reactions. In biology, research focuses on the metabolic pathways and mechanisms of action of the active ingredients .
Mecanismo De Acción
Stalevo works by increasing the levels of dopamine in the brain. Levodopa is converted to dopamine in the brain, which helps to alleviate the symptoms of Parkinson’s disease. Carbidopa inhibits the decarboxylation of levodopa in the periphery, allowing more levodopa to reach the brain. Entacapone inhibits the COMT enzyme, which breaks down dopamine, thereby increasing the availability of dopamine in the brain .
Comparación Con Compuestos Similares
Stalevo is unique in its combination of carbidopa, levodopa, and entacapone. Similar compounds include:
Sinemet: A combination of carbidopa and levodopa, but without entacapone.
Carbidopa/Levodopa: Available in various formulations but lacks the COMT inhibition provided by entacapone.
The inclusion of entacapone in this compound provides an additional mechanism to increase dopamine levels, making it more effective in managing the symptoms of Parkinson’s disease compared to other combinations .
Propiedades
Número CAS |
745835-09-0 |
|---|---|
Fórmula molecular |
C33H40N6O13 |
Peso molecular |
728.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H15N3O5.C10H14N2O4.C9H11NO4/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h5-7,18-19H,3-4H2,1-2H3;2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/b10-5+;;/t;10-;6-/m.00/s1 |
Clave InChI |
OTVUCEMFRGJEMR-FTXVUGNJSA-N |
SMILES isomérico |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O |
SMILES canónico |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


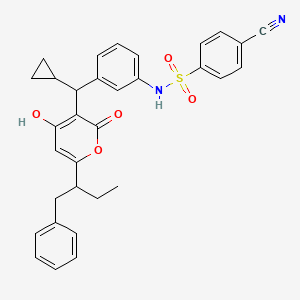

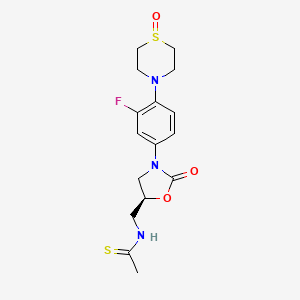
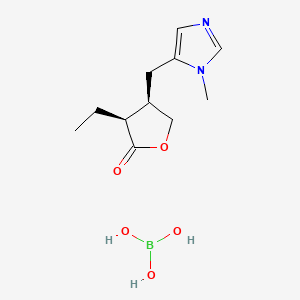
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

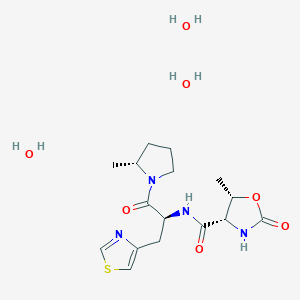
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)

